Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate
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Overview
Description
Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate is a chemical compound with the molecular formula C8H6Cl2O2S It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a potassium ion, and the acetic acid moiety is substituted with a 2,5-dichlorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate typically involves the reaction of 2,5-dichlorothiophenol with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2,5-dichlorothiophenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, including halides and alkoxides, can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar chemical structure.
2,5-Dichlorophenylacetic acid: Another derivative of acetic acid with similar substituents.
Uniqueness
Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate is unique due to the presence of the potassium ion and the specific arrangement of the dichlorophenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H5Cl2KO2S |
---|---|
Molecular Weight |
275.19 g/mol |
IUPAC Name |
potassium;2-(2,5-dichlorophenyl)sulfanylacetate |
InChI |
InChI=1S/C8H6Cl2O2S.K/c9-5-1-2-6(10)7(3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
InChI Key |
SRLNDCFCHWFSEW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC(=O)[O-])Cl.[K+] |
Origin of Product |
United States |
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